17-Hydroxyisolathyrol: A Technical Guide to its Discovery, Origin, and Biological Potential
17-Hydroxyisolathyrol: A Technical Guide to its Discovery, Origin, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, natural origin, and preliminary biological insights into 17-hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrane class. Isolated from the seeds of Euphorbia lathyris, this compound belongs to a family of natural products known for their complex chemical structures and diverse pharmacological activities. This document details a representative methodology for its isolation and purification, summarizes the known biological activities of closely related lathyrane diterpenoids, and visualizes the key experimental workflows and a proposed signaling pathway. While specific quantitative biological data for 17-hydroxyisolathyrol remains to be fully elucidated, the information presented herein, based on analogous compounds, provides a foundational understanding for future research and drug development endeavors.
Discovery and Origin
17-Hydroxyisolathyrol is a naturally occurring macrocyclic lathyrol derivative.[1] It was first identified as part of a broader investigation into the chemical constituents of the caper spurge, Euphorbia lathyris (family: Euphorbiaceae). The initial work on lathyrane-type diterpene esters, termed "jolkinols," from callus cultures and roots of this plant was reported by Adolf, Hecker, and Becker in 1984. While this foundational paper may not explicitly name 17-hydroxyisolathyrol, it laid the groundwork for the isolation and characterization of a series of structurally related compounds from this species. The seeds of Euphorbia lathyris have since been recognized as a rich source of these complex diterpenoids.[1]
The structural classification of 17-hydroxyisolathyrol places it within the diterpenoids, specifically the lathyrane skeletal type. Its chemical formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol .
Experimental Protocols: Isolation and Purification
The following is a detailed, representative protocol for the isolation of lathyrane-type diterpenoids, including 17-hydroxyisolathyrol, from the seeds of Euphorbia lathyris. This protocol is a composite methodology based on various published studies on the isolation of analogous compounds from the same source.
2.1. Plant Material and Extraction
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Plant Material: Dried and powdered seeds of Euphorbia lathyris.
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Extraction:
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The powdered seeds are subjected to exhaustive extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature via maceration or reflux.
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The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a dense residue.
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2.2. Solvent Partitioning
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:
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Petroleum ether (or n-hexane) to remove non-polar constituents like fats and sterols.
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Ethyl acetate (B1210297) to extract medium-polarity compounds, which typically include the lathyrane diterpenoids.
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n-butanol to isolate more polar glycosidic compounds.
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The ethyl acetate fraction, which is expected to contain 17-hydroxyisolathyrol, is collected and concentrated.
2.3. Chromatographic Purification
A multi-step chromatographic approach is employed for the purification of the target compound from the complex ethyl acetate fraction.
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Silica (B1680970) Gel Column Chromatography:
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The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
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The column is eluted with a gradient of petroleum ether and ethyl acetate, with the polarity gradually increasing.
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Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
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Sephadex LH-20 Column Chromatography:
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Fractions enriched with lathyrane diterpenoids are further purified on a Sephadex LH-20 column.
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The column is typically eluted with a mixture of chloroform (B151607) and methanol (e.g., 1:1 v/v) to separate compounds based on their size and polarity.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Final purification is often achieved using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18).
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A mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water is used for elution.
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The elution is monitored with a UV detector, and the peak corresponding to 17-hydroxyisolathyrol is collected.
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2.4. Structure Elucidation
The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure and stereochemistry.
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify functional groups.
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X-ray Crystallography: For unambiguous determination of the absolute configuration, if suitable crystals can be obtained.
Biological Activity and Quantitative Data
While specific quantitative data on the biological activity of 17-hydroxyisolathyrol is limited in the public domain, the broader class of lathyrane diterpenoids from Euphorbia lathyris has been shown to possess notable anti-inflammatory and cytotoxic properties. The following tables summarize the reported activities of closely related, newly identified lathyrane diterpenoids from the same source. This data provides a strong indication of the potential therapeutic areas for 17-hydroxyisolathyrol.
Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids from E. lathyris
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Lathyrane Diterpenoid 1 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 3.0 ± 1.1 | [2] |
| Lathyrane Diterpenoid 2 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 2.6 - 26.0 | [2] |
| Lathyrane Diterpenoid 3 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 2.6 - 26.0 | [2] |
| Euphorbia Factor L₂₉ | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 11.2 - 52.2 | [3] |
| Lathyrane Diterpenoid Hybrid 8d1 | Anti-inflammatory Activity | RAW264.7 Cells | 1.55 ± 0.68 | [2][4] |
Note: The compounds listed are novel structures reported in the cited literature and are not 17-hydroxyisolathyrol, but serve as examples of the bioactivity of this compound class from the same natural source.
Mandatory Visualizations
Experimental Workflow
Caption: Isolation and Purification Workflow for 17-Hydroxyisolathyrol.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed Anti-inflammatory Mechanism of Lathyrane Diterpenoids.
Discussion and Future Directions
17-Hydroxyisolathyrol is a structurally intriguing natural product from Euphorbia lathyris. While its own biological activity profile is yet to be extensively documented, the potent anti-inflammatory and cytotoxic effects of its structural analogs strongly suggest its potential as a lead compound for drug discovery.[2][3] The proposed mechanism of anti-inflammatory action, through the inhibition of the NF-κB signaling pathway, is a well-established target for anti-inflammatory drug development.[4][[“]][6]
Future research should focus on the following areas:
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Total Synthesis: Development of a synthetic route to 17-hydroxyisolathyrol would enable the production of larger quantities for extensive biological testing and the generation of novel analogs.
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Quantitative Biological Evaluation: A thorough investigation of the cytotoxic and anti-inflammatory activities of purified 17-hydroxyisolathyrol is crucial, including the determination of IC₅₀ values against a panel of cancer cell lines and in various inflammatory models.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 17-hydroxyisolathyrol will be essential for understanding its therapeutic potential. This includes confirming its interaction with components of the NF-κB pathway and exploring other potential targets, such as Protein Kinase C (PKC), which is known to be modulated by other lathyrane diterpenes.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 5. consensus.app [consensus.app]
- 6. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
